N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S3/c20-10(16-12-15-6-7-22-12)8-23-14-19-18-13(24-14)17-11(21)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBZMRTPMRBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The affected pathways are primarily the quorum sensing pathways in Gram-negative bacteria . These pathways are used by bacteria for cell–cell communication and to coordinate behavior such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound disrupts these processes.
Result of Action
The result of the compound’s action is the disruption of bacterial cell–cell communication and coordination of host toxic behaviors . This includes the prevention of biofilm formation, reduction in the production of toxins, and discouragement of bacteria to develop future resistance .
Biological Activity
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that incorporates a thiazole and thiadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H17N5O2S4 |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 1351615-28-5 |
Antimicrobial Activity
Compounds containing thiadiazole and thiazole rings have demonstrated significant antimicrobial properties. The presence of these moieties in this compound suggests potential efficacy against various pathogens.
- In vitro Studies : Research indicates that derivatives of thiadiazoles exhibit promising antibacterial activity against a range of bacteria. For instance, compounds similar to our target have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values lower than established antibiotics .
Anticancer Activity
The anticancer potential of this compound is supported by studies on related compounds.
- Cytotoxicity Assays : In studies involving human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer), several derivatives exhibited IC50 values ranging from 0.28 to 10 μg/mL, indicating strong growth inhibition . Notably, compounds with similar structures have induced apoptosis in cancer cells without causing cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds containing the thiadiazole scaffold are well-documented.
- Mechanisms of Action : Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting that this compound may possess similar anti-inflammatory capabilities .
Case Studies and Research Findings
- Study on Thiadiazole Derivatives : A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of various thiadiazole derivatives. One derivative exhibited an EC50 value of 22 μg/ml against Xanthomonas axonopodis, showcasing the potential for agricultural applications .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic properties of 1,3,4-thiadiazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 421.46 g/mol. Its structure includes:
- Thiazole and Thiadiazole Rings : Known for diverse biological activities.
- Cyclohexanecarboxamide Moiety : Contributes to its pharmacological properties.
Antimicrobial Properties
Research has shown that compounds featuring thiazole and thiadiazole structures exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the thiazole ring enhances the compound's ability to inhibit microbial growth through mechanisms such as enzyme inhibition and disruption of cellular processes .
Key Findings :
- Inhibition of Protein Tyrosine Phosphatases : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, suggesting potential for developing antimicrobial agents .
- Cytotoxicity Studies : Compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines, indicating their dual role as antimicrobial and anticancer agents .
Anticancer Activity
The anticancer potential of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has been explored through various studies. The compound's structure suggests interactions with biological targets involved in cancer progression.
Case Studies :
- Molecular Docking Studies : In silico evaluations have indicated that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes and cancer .
- Cytotoxicity Against Tumor Cell Lines : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .
Summary of Applications
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The following table highlights structural differences and similarities:
Key Observations :
- Substituent Diversity: The target compound’s thiazol-2-ylamino group is unique among analogues, which typically feature alkyl/aryl thioethers (e.g., benzylthio in 5h ) or heterocyclic groups (e.g., phthalazine in ).
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis of thiadiazole-carboxamide derivatives typically involves multi-step reactions requiring precise control of:
- Temperature : Reactions often proceed at reflux (e.g., acetone at 60–80°C) to ensure cyclization and coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance thioether bond formation, while acetone is used for nucleophilic substitutions .
- Reaction time : Extended reflux times (3–24 hours) improve yields for thiadiazole ring closure .
Key reagents : Thiosemicarbazide for thiadiazole formation and coupling agents (e.g., EDCI/HOBt) for amide bonds .
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks (e.g., cyclohexane carboxamide peaks at δ 1.2–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks for CHNOS at m/z ≈ 454) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at 1650–1700 cm, NH bends at 3300–3500 cm) .
Q. How should researchers design initial biological screening assays?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM to evaluate antiproliferative activity .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., GSK-3β inhibition for neurodegenerative disease models) .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved?
Contradictions in activity (e.g., high cytotoxicity but low enzyme inhibition) may arise from:
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to isolate target pathways .
- Solubility limitations : Pre-treat compounds with DMSO/PEG-400 mixtures to improve bioavailability in assays .
- Metabolic instability : Perform LC-MS/MS stability studies in liver microsomes to identify rapid degradation .
Q. What computational methods support mechanistic studies?
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or EGFR kinases) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity using Gaussian or MOE software .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories in GROMACS to validate binding modes .
Q. How to design structure-activity relationship (SAR) studies for this compound?
| Modification Site | Functional Group | Biological Impact | Reference |
|---|---|---|---|
| Thiadiazole C-5 position | Ethylthio vs. benzylthio | ↑ Lipophilicity enhances membrane permeability | |
| Cyclohexane ring | Substituents (e.g., CF) | Steric effects alter target binding | |
| Thiazole amino group | Acetamide vs. trifluoroacetamide | Electron-deficient groups improve enzyme affinity |
Q. What strategies address low yield in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves thiadiazole ring formation yields by 20–30% .
- Purification optimization : Use flash chromatography (silica gel, CHCl:MeOH gradients) or recrystallization (ethanol/water) to isolate intermediates .
Data Contradiction Analysis
Q. How to interpret discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic factors : Measure plasma half-life (t) and AUC via IV/PO dosing in rodent models .
- Metabolite interference : Identify active metabolites using HR-MS/MS and retest activity .
- Tissue penetration barriers : Use Franz diffusion cells to assess skin/blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
